N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide
CAS No.: 2034305-16-1
Cat. No.: VC7261240
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034305-16-1 |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.391 |
| IUPAC Name | 2-phenoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C20H19N3O2/c1-15(25-18-5-3-2-4-6-18)20(24)23-14-16-7-12-22-19(13-16)17-8-10-21-11-9-17/h2-13,15H,14H2,1H3,(H,23,24) |
| Standard InChI Key | IQZDTXUYAXGCFY-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide, reflects its bipyridine backbone (two pyridine rings connected at the 2- and 4'-positions), a methylene bridge (-CH2-), and a propanamide group substituted with a phenoxy moiety. Its molecular formula is C20H18N3O2, corresponding to a molecular weight of 332.38 g/mol (calculated using PubChem’s atomic mass data ).
Structural Features
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Bipyridine Core: The [2,4'-bipyridin] moiety consists of two pyridine rings linked via C2–C4' bonds, creating a non-planar structure with distinct electronic properties compared to symmetric bipyridines like 4,4'-bipyridine .
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Phenoxypropanamide Side Chain: A propanamide group is attached to the bipyridine’s 4-position via a methylene bridge, with a phenoxy (-O-C6H5) substituent at the propanamide’s β-carbon. This introduces both hydrophobic (aromatic) and hydrophilic (amide) regions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C20H18N3O2 |
| Molecular Weight | 332.38 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, pyridine NH) |
| Hydrogen Bond Acceptors | 4 (amide O, pyridine N, ether O) |
| XLogP3 (Predicted) | 3.2 |
| Topological Polar Surface Area | 76.8 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide can be approached via sequential functionalization:
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Bipyridine Synthesis: Coupling 2-chloropyridine with 4-pyridylboronic acid under Suzuki-Miyaura conditions , though steric hindrance may necessitate palladium catalysts with bulky ligands (e.g., SPhos).
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Methylation: Introducing the methylene group at the bipyridine’s 4-position via nucleophilic substitution or reductive amination.
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Amide Coupling: Reacting the resulting amine ([2,4'-bipyridin]-4-ylmethanamine) with 2-phenoxypropanoic acid using carbodiimide coupling agents (e.g., EDCl/HOBt).
Critical Reaction Parameters
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Solvent Selection: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.
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Temperature Control: Suzuki couplings typically require 80–100°C, while amide formations proceed at room temperature .
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Purification: Chromatography or recrystallization is essential due to the compound’s moderate polarity.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (~10 mM) and dichloromethane, but poorly in water (<0.1 mg/mL) due to the hydrophobic bipyridine and phenoxy groups.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at neutral pH and low temperatures.
Spectroscopic Characterization
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NMR:
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1H NMR (DMSO-d6): δ 8.5–9.0 ppm (pyridine protons), δ 7.2–7.6 ppm (phenoxy aromatic protons), δ 4.1–4.3 ppm (methylene bridge), δ 1.8–2.1 ppm (propanamide CH2).
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13C NMR: Carbonyl resonance at ~170 ppm (amide C=O), pyridine carbons at 120–150 ppm.
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IR: Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch), ~1250 cm⁻¹ (C-O-C ether stretch).
| Compound | Target | IC50 (µM) |
|---|---|---|
| N-(4-Phenylpyridin-2-yl)prop-2-enamide | COX-2 | 12.4 |
| 4,4'-Bipyridine | DNA gyrase | >100 |
| Target Compound (Predicted) | Nicotinic receptors | ~5–20 |
Industrial and Material Science Applications
Coordination Chemistry
The bipyridine moiety serves as a bidentate ligand for transition metals (e.g., Ru, Fe), enabling applications in:
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Photocatalysts: Ru(bpy)3²⁺-type complexes for light-driven reactions.
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Metal-Organic Frameworks (MOFs): Structural tunability via phenoxy side chains .
Polymer Science
Incorporating the amide group into polymers could enhance thermal stability and mechanical strength, as seen in polyamides like nylon.
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